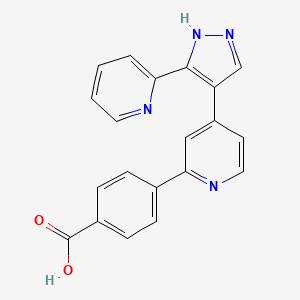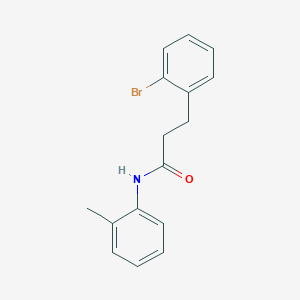
3-(2-bromophenyl)-N-(2-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-bromophenyl)-N-(2-methylphenyl)propanamide is an organic compound that belongs to the class of amides. This compound features a propanamide backbone substituted with a 2-bromophenyl group at the third position and a 2-methylphenyl group attached to the nitrogen atom. The presence of these aromatic rings and the bromine atom imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-(2-methylphenyl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-(2-bromophenyl)propanoic acid with 2-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Industrial production may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-bromophenyl)-N-(2-methylphenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aromatic rings can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The amide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (BH₃-THF) complex.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of 3-(2-bromophenyl)-N-(2-methylphenyl)propanamine.
Wissenschaftliche Forschungsanwendungen
3-(2-bromophenyl)-N-(2-methylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-bromophenyl)-N-(2-methylphenyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and aromatic rings can enhance binding affinity and specificity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-chlorophenyl)-N-(2-methylphenyl)propanamide
- 3-(2-fluorophenyl)-N-(2-methylphenyl)propanamide
- 3-(2-iodophenyl)-N-(2-methylphenyl)propanamide
Uniqueness
3-(2-bromophenyl)-N-(2-methylphenyl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance of size and electronegativity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
853333-79-6 |
|---|---|
Molekularformel |
C16H16BrNO |
Molekulargewicht |
318.21 g/mol |
IUPAC-Name |
3-(2-bromophenyl)-N-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C16H16BrNO/c1-12-6-2-5-9-15(12)18-16(19)11-10-13-7-3-4-8-14(13)17/h2-9H,10-11H2,1H3,(H,18,19) |
InChI-Schlüssel |
ZYGNMBQRVTUBSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)CCC2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene, 1-[[3-chloro-4-(2-iodoethyl)phenyl]thio]-3-(phenylmethoxy)-](/img/structure/B11830087.png)
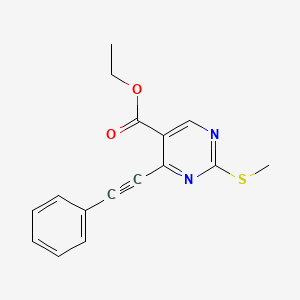
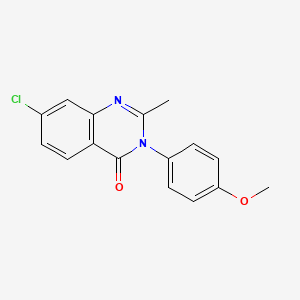
![tert-Butyl (3-bromo-4-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11830110.png)

![2-([1,1'-Biphenyl]-3-yl)-4H-1-benzopyran-4-one](/img/structure/B11830127.png)
![Indeno[2,1-b]pyran, 4-butyl-2-phenyl-](/img/structure/B11830128.png)
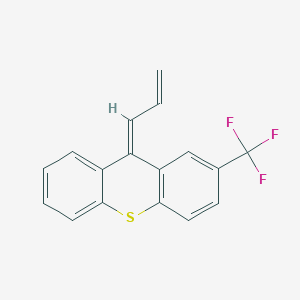
![9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole](/img/structure/B11830133.png)
